molecular formula C32H36N2O4 B10770545 2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid

2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid

Cat. No.: B10770545
M. Wt: 512.6 g/mol
InChI Key: PUQLADUSPHHAJY-ZLHNRXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound 23n is a synthetic organic molecule that acts as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). This enzyme is involved in the final step of triglyceride synthesis, making compound 23n a potential candidate for the treatment of obesity .

Preparation Methods

The synthesis of compound 23n involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are detailed in the original research articles . Industrial production methods for compound 23n would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Compound 23n undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 23n has several scientific research applications:

Mechanism of Action

Compound 23n exerts its effects by inhibiting the activity of DGAT1. This enzyme catalyzes the final step in triglyceride synthesis, converting diacylglycerol and fatty acyl CoA to triacylglycerol. By inhibiting DGAT1, compound 23n reduces the synthesis of triglycerides, which can help in the treatment of obesity .

Comparison with Similar Compounds

Compound 23n is unique due to its specific inhibition of DGAT1. Similar compounds include:

These compounds share the common goal of inhibiting DGAT1 but differ in their chemical structures and potencies.

Properties

Molecular Formula

C32H36N2O4

Molecular Weight

512.6 g/mol

IUPAC Name

2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid

InChI

InChI=1S/C32H36N2O4/c1-3-23-6-4-5-7-28(23)33-32(37)34-20-21(2)38-30-19-27(16-17-29(30)34)26-14-12-25(13-15-26)24-10-8-22(9-11-24)18-31(35)36/h4-7,12-17,19,21-22,24H,3,8-11,18,20H2,1-2H3,(H,33,37)(H,35,36)/t21-,22?,24?/m1/s1

InChI Key

PUQLADUSPHHAJY-ZLHNRXBCSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)N2C[C@H](OC3=C2C=CC(=C3)C4=CC=C(C=C4)C5CCC(CC5)CC(=O)O)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CC(OC3=C2C=CC(=C3)C4=CC=C(C=C4)C5CCC(CC5)CC(=O)O)C

Origin of Product

United States

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